Phomaligol A

Neuroinflammation Natural Product Chemistry Antibacterial

Phomaligol A is a polyoxygenated cyclohexenone derivative and secondary metabolite, first isolated from a marine-derived fungus of the *Aspergillus* genus. It is characterized by its specific chemical structure (C₁₄H₂₀O₆, MW 284.31) and has been identified in multiple independent isolations from various marine fungal strains, including *Aspergillus flavus* and *Aspergillus flocculosus*.

Molecular Formula C14H20O6
Molecular Weight 284.30 g/mol
Cat. No. B13437989
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhomaligol A
Molecular FormulaC14H20O6
Molecular Weight284.30 g/mol
Structural Identifiers
SMILESCCC(C)C(=O)OC1(C(=O)C=C(C(C1=O)(C)O)OC)C
InChIInChI=1S/C14H20O6/c1-6-8(2)11(16)20-14(4)9(15)7-10(19-5)13(3,18)12(14)17/h7-8,18H,6H2,1-5H3/t8-,13+,14+/m0/s1
InChIKeyDWJRXSZPSOQYDZ-MCCGJVOXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Phomaligol A for Research Procurement: A Marine-Derived Polyoxygenated Cyclohexenone with Validated Anti-Neuroinflammatory Activity


Phomaligol A is a polyoxygenated cyclohexenone derivative and secondary metabolite, first isolated from a marine-derived fungus of the *Aspergillus* genus [1]. It is characterized by its specific chemical structure (C₁₄H₂₀O₆, MW 284.31) and has been identified in multiple independent isolations from various marine fungal strains, including *Aspergillus flavus* and *Aspergillus flocculosus* [2][3]. As a naturally occurring small molecule, it is primarily available through specialized chemical suppliers for research use only, often with a reported purity of ≥98% . Its procurement is driven by its specific bioactivity profile, particularly its moderate anti-neuroinflammatory effects, which distinguishes it from other co-isolated kojic acid derivatives [4].

Why Kojic Acid, Phomaligol G, or Other Analogs Cannot Replace Phomaligol A in Neuroinflammation Research


Substituting Phomaligol A with structurally similar in-class compounds like kojic acid, its methyl ethers, or other phomaligol derivatives (e.g., Phomaligol G or H) is not scientifically equivalent due to pronounced activity cliffs in specific bioassays. While kojic acid demonstrates antibacterial and cytotoxic properties [1], and Phomaligols G and H exhibit cytotoxicity against cancer cell lines [2], these compounds lack the validated anti-neuroinflammatory activity of Phomaligol A in BV-2 microglial cells. Phomaligol A has a documented IC50 of 56.6 μM for suppressing NO production, a key neuroinflammatory marker, without causing cytotoxicity in this specific model [3]. This specific activity profile, which is absent or uncharacterized in its closest analogs, means that for research focused on neuroinflammation or microglial activation, Phomaligol A offers a unique and non-substitutable starting point for structure-activity relationship (SAR) studies or as a chemical probe.

Phomaligol A Procurement Guide: Quantifying Its Differential Bioactivity Against In-Class Analogs


Phomaligol A vs. Kojic Acid: Differential Activity in Anti-Neuroinflammatory and Antibacterial Assays

Phomaligol A exhibits distinct bioactivity from its co-isolated analog kojic acid. In a head-to-head study, kojic acid showed moderate antibacterial activity against L. monocytogenes (MIC not reported) and cytotoxicity against cancer cell lines (liver IC50: 41.34 μM, colorectal IC50: 17.35 μM) [1]. In contrast, Phomaligol A showed no such antibacterial activity or cytotoxicity in that study. However, in an independent neuroinflammation study, Phomaligol A demonstrated an IC50 of 56.6 μM for inhibiting NO production in LPS-induced BV-2 microglial cells without causing cytotoxicity [2], an activity not reported for kojic acid in this model.

Neuroinflammation Natural Product Chemistry Antibacterial

Phomaligol A vs. Phomaligol G and H: Differential Cytotoxicity and Anti-Neuroinflammatory Activity

Phomaligol A, Phomaligol G, and Phomaligol H are structurally related polyoxygenated cyclohexenones, but their biological activities diverge significantly. Phomaligol G (IC50: 46.86 μM on A549, 51.87 μM on H1299) and Phomaligol H (IC50: 65.53 μM on A549) show cytotoxic activity against lung cancer cell lines [1]. Conversely, Phomaligol A lacks reported activity in these cytotoxicity assays but demonstrates a specific anti-neuroinflammatory effect with an IC50 of 56.6 μM in BV-2 microglial cells, without cytotoxicity in that system [2].

Cancer Research Neuroinflammation Cytotoxicity Assays

Phomaligol A vs. Flavuside A and B: Quantifying Mild Antibacterial Potency

In a direct head-to-head comparison, Phomaligol A (compound 3) exhibited mild antibacterial activity against several *Staphylococcus aureus* strains. Its activity was quantified against the novel compounds Flavuside A (1) and Flavuside B (2). Against methicillin-resistant *S. aureus* (MRSA), Phomaligol A showed an MIC of 31.2 μg/ml, which is identical to the MIC of Flavuside A and B for the same strain [1]. However, against multidrug-resistant *S. aureus*, Phomaligol A's MIC of 62.5 μg/ml was higher (less potent) than the 31.2 μg/ml observed for both Flavusides.

Antibacterial Antimicrobial Resistance Natural Product

Phomaligol A vs. Deketo-phomaligol A: Structural Difference Correlating with Unique Bioactivity

Phomaligol A and the newly discovered deketo-phomaligol A (1) were isolated from the same source, *Aspergillus flocculosus* [1]. While deketo-phomaligol A was first isolated as a phomaligol derivative with a novel five-membered ring, the study specifically identified Phomaligol A (compound 4) as the only isolate exhibiting moderate anti-neuroinflammatory effects (IC50 = 56.6 μM) by suppressing NO production [2]. Deketo-phomaligol A, along with other known co-isolates, did not demonstrate this activity in the same assay.

Structural Biology Structure-Activity Relationship Drug Discovery

Phomaligol A: Recommended Applications Based on Validated Differential Activity


As a Non-Cytotoxic Chemical Probe for Neuroinflammation Studies

Phomaligol A is uniquely suited for studying anti-neuroinflammatory pathways in cellular models like BV-2 microglia. Its IC50 of 56.6 μM for NO suppression, combined with a lack of cytotoxicity in this specific model, makes it a clean tool for investigating NF-κB or other inflammatory signaling cascades without the confounding variable of cell death. This differentiates it from cytotoxic analogs like Phomaligols G and H, or the generally cytotoxic kojic acid [1][2].

A Lead Scaffold for Semi-Synthetic Antibacterial Optimization

Phomaligol A's demonstrated mild antibacterial activity against clinically relevant strains like MRSA and multidrug-resistant *S. aureus* (MICs of 31.2-62.5 μg/ml) positions it as a viable starting point for medicinal chemistry programs. Its equipotency to Flavuside A against MRSA, coupled with its distinct chemical structure, provides a rationale for synthesizing and testing novel derivatives to improve potency and expand the spectrum of activity, particularly against multidrug-resistant bacteria [3].

As a Reference Standard for Natural Product Isolation and Dereplication

Due to its repeated isolation from multiple marine-derived *Aspergillus* species (*A. flavus*, *A. flocculosus*, *Altenaria* sp.), Phomaligol A serves as a valuable chemotaxonomic marker and reference standard [4]. Its well-characterized structure via NMR, MS, and ECD, and its commercial availability in high purity (≥98%) , make it an essential tool for dereplication studies, allowing researchers to quickly identify this known compound in new fungal extracts and focus their efforts on novel metabolites.

As a Tool Compound for Comparative Structure-Activity Relationship (SAR) Studies

The direct head-to-head study showing that Phomaligol A, but not its close analog deketo-phomaligol A, possesses anti-neuroinflammatory activity provides a clear SAR starting point [1]. Researchers can use Phomaligol A as a template to explore how modifications to its cyclohexenone core, particularly the keto group and ring system, affect neuroinflammatory activity. This makes it a valuable tool for academic labs focused on understanding the molecular determinants of anti-inflammatory natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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